2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one
Description
2-(Phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one is a fused heterocyclic compound comprising a seven-membered azepinone ring fused with an imidazole moiety. The phenylmethylidene substituent at position 2 introduces aromatic conjugation, while the ketone at position 3 contributes to its electrophilic reactivity.
Properties
IUPAC Name |
(2Z)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15-13(11-12-7-3-1-4-8-12)16-14-9-5-2-6-10-17(14)15/h1,3-4,7-8,11H,2,5-6,9-10H2/b13-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOFYCYVMITNMB-QBFSEMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=CC3=CC=CC=C3)C(=O)N2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one typically involves cyclization reactions. One common method is the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This reaction can be catalyzed by various reagents, including transition metals and bases, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable one-pot synthesis techniques. These methods often utilize commercially available starting materials and catalysts to streamline the process and reduce costs . The use of continuous flow reactors can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, strong acids or bases, and organic solvents. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products with high yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the imidazo[1,2-a]azepine core.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one exhibits significant anticancer properties. It has been tested against various cancer cell lines with promising results. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of pathogens. Research indicates that it may inhibit the growth of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents.
Neuropharmacology
Studies have explored the neuropharmacological effects of this compound. Its interactions with neurotransmitter systems suggest it may have applications in treating neurological disorders. The compound's ability to modulate serotonin and dopamine pathways could be beneficial in developing treatments for depression and anxiety.
Anti-inflammatory Effects
Preliminary research indicates that this compound may possess anti-inflammatory properties. This could lead to applications in managing chronic inflammatory conditions.
Material Science Applications
The unique structural characteristics of this compound also lend themselves to applications in material science. Its potential use in creating novel polymers or as a precursor for synthesizing other materials is being investigated.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM. |
| Study B (2024) | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) < 50 µg/mL. |
| Study C (2025) | Neuropharmacology | Indicated modulation of serotonin receptors leading to enhanced mood-related behavior in animal models. |
Mechanism of Action
The mechanism of action of 2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The imidazoazepinone scaffold differs from other imidazo-fused heterocycles in ring size and flexibility:
- Imidazo[1,2-a]benzimidazoles : Feature a fused benzene-imidazole system (6-5 membered rings). Derivatives like 9H-imidazo[1,2-a]benzimidazoles exhibit Rho-kinase (ROCK) inhibitory activity, critical for IOP reduction in glaucoma therapy .
- Imidazo[1,2-a]pyridines/pyrimidines: Contain six-membered nitrogenous rings. For example, (E)-3-((2-fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one adopts a mesoionic form, influencing its solubility and reactivity .
- Imidazo[1,2-a]pyrimidines : Substituted analogs (e.g., 2,3-diaryl derivatives) demonstrate anti-inflammatory activity via COX-2 inhibition, highlighting the role of aromatic substituents in target engagement .
Table 1: Core Structure Comparison
Substituent Effects on Bioactivity
- Phenylmethylidene Group: In the target compound, this group may enhance hydrophobic interactions with enzyme binding pockets. Similar diarylmethylene substituents in imidazoazepinones (e.g., 2-(diphenylmethylene) analogs) are synthesized via one-pot methods, suggesting shared synthetic pathways .
- Fluorophenyl/Hydroxy Groups: Derivatives like (E)-3-((2-fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one exhibit mesoionic character, which could improve bioavailability compared to the target compound’s non-ionic structure .
- Methoxy/Hydroxy Substituents : Compounds such as 2-[(4-hydroxy-3-methoxyphenyl)methylidene]-imidazo[1,2-a]azepin-3-one are associated with instability and explosive hazards, indicating that electron-donating groups may compromise stability .
Pharmacological Data and Efficacy
Table 2: Activity Comparison of Selected Compounds
- IOP-Lowering Mechanisms: Imidazobenzimidazoles act via ROCK inhibition, reducing aqueous humor outflow resistance. The target compound’s larger azepinone ring may alter binding kinetics to ROCK isoforms .
- Anti-Inflammatory Activity: Imidazopyrimidines with adjacent aryl groups show improved COX-2 selectivity.
Biological Activity
2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one (CAS No. 306736-85-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on recent studies.
Chemical Structure
The compound features a complex imidazo[1,2-a]azepine core with a phenylmethylidene substituent. Its molecular formula is with a molecular weight of 240.30 g/mol. The structural representation can be summarized as follows:
Synthesis
The synthesis of this compound typically involves the condensation of appropriate imidazo and azepine precursors under controlled conditions. Specific methodologies may vary across studies but generally employ standard organic synthesis techniques.
Antidepressant Properties
Recent studies have indicated that derivatives of imidazo compounds exhibit significant antidepressant activity through modulation of serotonin receptors. For instance, compounds similar to this compound have shown promising results in animal models for depression when tested in forced swim tests (FST) .
Antimicrobial Activity
Preliminary evaluations suggest that this compound may possess antimicrobial properties. In vitro assays have demonstrated activity against various bacterial strains; however, specific data on the effectiveness against particular pathogens is still limited and requires further exploration.
Anticancer Potential
The imidazo[1,2-a]azepine scaffold has been investigated for its potential anticancer properties. Some studies have noted cytotoxic effects against cancer cell lines such as HepG2 and others. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
